

2,3-Dichlorobenzenesulfonamide molecular structure

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Compound of Interest

Compound Name: 2,3-Dichlorobenzenesulfonamide

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An In-depth Technical Guide to **2,3-Dichlorobenzenesulfonamide**: Structure, Synthesis, and Biological Potential

Introduction

Benzenesulfonamides are a cornerstone class of compounds in medicinal chemistry and drug development. The sulfonamide moiety is a key pharmacophore present in a wide array of therapeutic agents, exhibiting antibacterial, anticancer, anti-inflammatory, and diuretic properties. The specific substitution pattern on the benzene ring profoundly influences the molecule's physicochemical properties, target binding affinity, and metabolic stability. This technical guide provides a comprehensive overview of the molecular structure, properties, synthesis, and characterization of **2,3-Dichlorobenzenesulfonamide**, a specific isomer with potential for further investigation. This document is intended for researchers, medicinal chemists, and drug development professionals seeking detailed technical information on this compound.

Molecular Structure and Chemical Identifiers

2,3-Dichlorobenzenesulfonamide is an organic compound featuring a benzene ring substituted with a sulfonamide group ($-\text{SO}_2\text{NH}_2$) at position 1, and two chlorine atoms at positions 2 and 3. The presence and position of these chloro-substituents are critical in defining its electronic and steric characteristics.^[1]

Quantitative Structural Data

All quantitative data pertaining to the molecule's identity and composition are summarized in the table below.[\[1\]](#)[\[2\]](#)

Identifier	Value
IUPAC Name	2,3-dichlorobenzenesulfonamide [1]
CAS Number	82967-94-0 [1]
Molecular Formula	C ₆ H ₅ Cl ₂ NO ₂ S [1] [2]
Molecular Weight	226.08 g/mol [1] [2]
Canonical SMILES	<chem>C1=CC(=C(C(=C1)Cl)Cl)S(=O)(=O)N</chem> [1]
InChI	InChI=1S/C6H5Cl2NO2S/c7-4-2-1-3-5(6(4)8)12(9,10)11/h1-3H,(H2,9,10,11) [1] [2]
InChIKey	QJARBNAXWFCCKX-UHFFFAOYSA-N [1] [2]

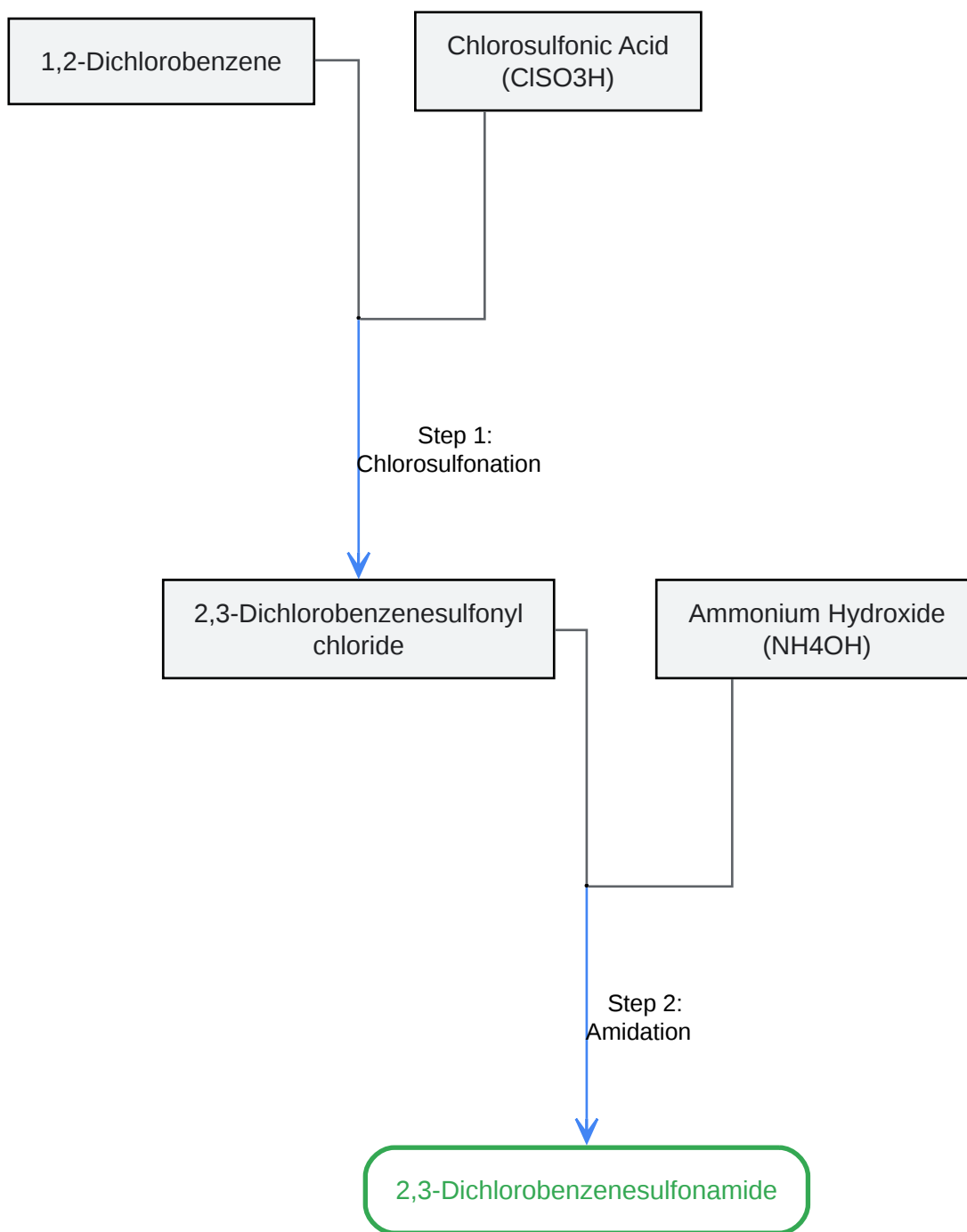
Physicochemical Properties

The physicochemical properties of a compound are crucial for predicting its behavior in biological systems, including absorption, distribution, metabolism, and excretion (ADME). The data presented below are computationally predicted and provide a baseline for experimental validation.[\[1\]](#)

Property	Value (Computed)	Reference
XLogP3	1.4	PubChem[1]
Hydrogen Bond Donor Count	1	PubChem[1]
Hydrogen Bond Acceptor Count	2	PubChem[1]
Rotatable Bond Count	1	PubChem[1]
Exact Mass	224.941805 Da	PubChem[1]
Polar Surface Area	68.5 Å ²	PubChem[1]
Heavy Atom Count	11	PubChem[1]

Synthesis and Purification

The synthesis of **2,3-Dichlorobenzenesulfonamide** is typically achieved through a two-step process starting from 1,2-dichlorobenzene. The logical workflow involves an electrophilic aromatic substitution to introduce the sulfonyl chloride group, followed by amidation.



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Caption: Proposed synthesis workflow for **2,3-Dichlorobenzenesulfonamide**.

Experimental Protocol: Synthesis

Objective: To synthesize **2,3-Dichlorobenzenesulfonamide** from 1,2-dichlorobenzene.

Step 1: Chlorosulfonation of 1,2-Dichlorobenzene

- In a 250 mL three-necked round-bottom flask equipped with a mechanical stirrer, a dropping funnel, and a gas outlet connected to a trap (for HCl gas), add chlorosulfonic acid (4.0 eq).
- Cool the flask in an ice-water bath to 0-5 °C.
- Slowly add 1,2-dichlorobenzene (1.0 eq) dropwise from the dropping funnel over 30-45 minutes, ensuring the temperature does not exceed 10 °C.
- After the addition is complete, remove the ice bath and allow the mixture to slowly warm to room temperature.
- Heat the reaction mixture to 60-70 °C and maintain for 2-3 hours to ensure completion. The reaction progress can be monitored by Thin Layer Chromatography (TLC).
- Cool the reaction mixture back to room temperature.
- In a separate large beaker, prepare a mixture of crushed ice and water.
- Very slowly and carefully, pour the reaction mixture onto the crushed ice with vigorous stirring to decompose the excess chlorosulfonic acid and precipitate the product, 2,3-dichlorobenzenesulfonyl chloride. This step must be performed in a well-ventilated fume hood.
- Filter the solid precipitate under vacuum and wash thoroughly with cold water until the washings are neutral to pH paper.

Step 2: Amidation of 2,3-Dichlorobenzenesulfonyl chloride

- Transfer the crude, moist 2,3-dichlorobenzenesulfonyl chloride to a beaker.
- Add concentrated ammonium hydroxide (excess) slowly and with stirring. The reaction is exothermic and should be cooled in an ice bath if necessary.
- Stir the resulting slurry at room temperature for 1-2 hours.
- Filter the solid product, **2,3-Dichlorobenzenesulfonamide**, under vacuum.

- Wash the solid with cold water and then a small amount of cold ethanol to remove impurities.
- Purify the crude product by recrystallization from an appropriate solvent system (e.g., ethanol/water) to yield the pure sulfonamide.
- Dry the final product in a vacuum oven.

Spectroscopic Characterization

While specific experimental spectra for **2,3-Dichlorobenzenesulfonamide** are not widely published, its structure can be unequivocally confirmed using standard spectroscopic techniques. The expected spectral characteristics are summarized below.

Technique	Expected Key Features
^1H NMR	Aromatic region (approx. 7.0-8.0 ppm): Three protons exhibiting a complex splitting pattern (doublet of doublets or multiplet) due to their ortho and meta couplings. Amide region (approx. 5.0-7.5 ppm, broad singlet): Two protons of the $-\text{NH}_2$ group; chemical shift is solvent and concentration dependent.
^{13}C NMR	Aromatic region (approx. 120-145 ppm): Six distinct signals for the six unique carbon atoms of the dichlorinated benzene ring.
FT-IR (cm^{-1})	N-H stretch (approx. 3350-3250, two bands for primary amine), S=O asymmetric stretch (approx. 1370-1330), S=O symmetric stretch (approx. 1180-1160), C-Cl stretch (approx. 800-600).
Mass Spec. (EI)	Molecular ion (M^+) peak showing a characteristic isotopic pattern for two chlorine atoms (M , $\text{M}+2$, $\text{M}+4$). Key fragmentation patterns would include the loss of SO_2NH_2 and subsequent fragmentation of the dichlorophenyl cation.

Experimental Protocols: Characterization

Protocol 4.1.1: Nuclear Magnetic Resonance (NMR) Spectroscopy

- Dissolve 5-10 mg of the purified compound in approximately 0.7 mL of a deuterated solvent (e.g., DMSO- d_6 or $CDCl_3$) in a standard NMR tube.
- Acquire 1H NMR and ^{13}C NMR spectra on a 400 MHz or higher field NMR spectrometer.
- For 1H NMR, typical acquisition parameters include a spectral width of 16 ppm, 16-32 scans, and a relaxation delay of 1-2 seconds.
- For ^{13}C NMR, use a proton-decoupled pulse sequence with a spectral width of 240 ppm, 1024-4096 scans, and a relaxation delay of 2-5 seconds.
- Process the data (Fourier transform, phase correction, and baseline correction) and reference the spectra to the residual solvent peak or tetramethylsilane (TMS).

Protocol 4.1.2: Fourier-Transform Infrared (FT-IR) Spectroscopy

- Prepare the sample using either the KBr pellet method or as a thin film on a salt plate (for solids soluble in a volatile solvent). Alternatively, use an Attenuated Total Reflectance (ATR) accessory.
- For ATR, place a small amount of the solid sample directly on the ATR crystal and apply pressure.
- Record the spectrum, typically from 4000 to 400 cm^{-1} .
- Perform a background scan prior to the sample scan and ratio the sample spectrum against the background.
- Identify characteristic peaks corresponding to the functional groups present in the molecule.

Protocol 4.1.3: Mass Spectrometry (MS)

- Introduce the sample into the mass spectrometer via a suitable ionization method, such as Electron Ionization (EI) for fragmentation analysis or Electrospray Ionization (ESI) for

accurate mass determination.

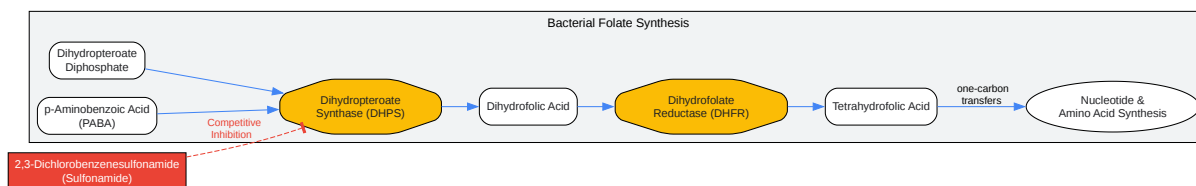
- For EI-MS, use a direct insertion probe or a GC-MS system.
- For ESI-MS, dissolve the sample in a suitable solvent (e.g., methanol or acetonitrile) and infuse it into the source.
- Acquire the mass spectrum over a relevant m/z range (e.g., 50-500 amu).
- Analyze the molecular ion peak, its isotopic distribution pattern, and the major fragmentation ions to confirm the structure.

Biological Activity and Potential Applications

While specific biological activity data for **2,3-Dichlorobenzenesulfonamide** is limited in public literature, the broader class of sulfonamides is well-known for its antimicrobial properties. The primary mechanism involves the inhibition of a key enzyme in the bacterial folic acid synthesis pathway.^[3]

Mechanism of Action: Dihydropteroate Synthase Inhibition

Sulfonamides are structural analogs of p-aminobenzoic acid (PABA), an essential precursor for the synthesis of folic acid in bacteria. They act as competitive inhibitors of the enzyme dihydropteroate synthase (DHPS), which catalyzes the condensation of PABA with dihydropteroate diphosphate.^[3] By blocking this step, sulfonamides halt the production of dihydrofolic acid, a precursor to tetrahydrofolic acid, which is vital for the synthesis of nucleotides (purines and pyrimidines) and certain amino acids. This ultimately leads to the cessation of bacterial growth and replication (bacteriostasis).^[3]



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Caption: Inhibition of the bacterial folate synthesis pathway by sulfonamides.

Other Potential Activities

Derivatives of benzenesulfonamide have been explored for a range of other therapeutic applications, including as anticancer agents. For instance, some chlorinated benzenesulfonamide-bearing imidazole derivatives have shown cytotoxicity against triple-negative breast cancer and melanoma cell lines.[4][5] The specific activity of **2,3-Dichlorobenzenesulfonamide** in these or other assays remains to be determined experimentally.

Experimental Protocol: Enzyme Inhibition Assay (Generic)

Objective: To determine the inhibitory activity of **2,3-Dichlorobenzenesulfonamide** against a target enzyme (e.g., DHPS).

- Prepare a stock solution of the test compound (**2,3-Dichlorobenzenesulfonamide**) in a suitable solvent (e.g., DMSO).
- Prepare serial dilutions of the test compound to obtain a range of concentrations for IC₅₀ determination.

- In a 96-well microplate, add the enzyme buffer, the target enzyme, and the test compound at various concentrations. Include a positive control (known inhibitor) and a negative control (solvent vehicle).
- Pre-incubate the enzyme-inhibitor mixture for a defined period at the optimal temperature for the enzyme.
- Initiate the enzymatic reaction by adding the substrate(s) (e.g., PABA for DHPS).
- Monitor the reaction progress over time by measuring the formation of a product or the depletion of a substrate. This can be done using various detection methods, such as spectrophotometry, fluorometry, or luminometry, often involving a coupled-enzyme system to produce a detectable signal.
- Calculate the initial reaction rates for each inhibitor concentration.
- Plot the percentage of enzyme inhibition versus the logarithm of the inhibitor concentration and fit the data to a suitable model (e.g., four-parameter logistic equation) to determine the IC_{50} value.

Experimental Protocol: Cytotoxicity Assay (MTT Assay)

Objective: To assess the in vitro cytotoxicity of **2,3-Dichlorobenzenesulfonamide** against a cancer cell line.

- Culture the selected cell line (e.g., MCF-7, HepG2) in appropriate media and conditions until they reach 70-80% confluency.
- Seed the cells into a 96-well plate at a predetermined density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight.
- Treat the cells with various concentrations of **2,3-Dichlorobenzenesulfonamide** (prepared by serial dilution from a DMSO stock). Include wells with untreated cells (negative control) and cells treated with a known cytotoxic agent (positive control).
- Incubate the plate for a specified period (e.g., 24, 48, or 72 hours).

- After incubation, add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours. Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.
- Remove the media and dissolve the formazan crystals by adding a solubilization solution (e.g., DMSO or acidified isopropanol).
- Measure the absorbance of each well at a specific wavelength (e.g., 570 nm) using a microplate reader.
- Calculate the percentage of cell viability for each concentration relative to the untreated control. Plot the results to determine the IC₅₀ value, the concentration at which 50% of cell growth is inhibited.

Conclusion

2,3-Dichlorobenzenesulfonamide is a distinct chemical entity within the valuable sulfonamide class. This guide has provided a detailed summary of its molecular structure, identifiers, and computed physicochemical properties. A plausible and detailed synthetic protocol has been outlined, alongside standard experimental procedures for its structural confirmation via modern spectroscopic methods. While direct experimental evidence of its biological activity is not yet prevalent, its structural similarity to known bioactive molecules, particularly as a potential inhibitor of bacterial dihydropteroate synthase, marks it as a compound of interest for further research in antibacterial and potentially other therapeutic areas. The experimental protocols provided herein offer a framework for future studies aimed at elucidating the full chemical and biological profile of this molecule.

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